1-Bromo-1,1,2,2-tetrafluorohexane
Overview
Description
1-Bromo-1,1,2,2-tetrafluorohexane is a chemical compound with the molecular formula C6H9BrF4. It is a colorless to pale yellow liquid that is not soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-1,1,2,2-tetrafluorohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexene with bromine and tetrafluoroethylene under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-Bromo-1,1,2,2-tetrafluorohexane undergoes various chemical reactions, including substitution and addition reactions. For example, it can react with nucleophiles in substitution reactions to form different products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1,1,2,2-tetrafluorohexane has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. In biology and medicine, it may be used in studies involving fluorinated organic molecules and their interactions with biological systems . Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
1-Bromo-1,1,2,2-tetrafluorohexane can be compared with other similar compounds such as 1-Bromo-1,1,2,2-tetrafluoroethane and 1-Bromo-2-fluoroethane . These compounds share similar chemical properties but differ in their molecular structures and reactivity. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which gives it distinct reactivity and applications.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF4/c1-2-3-4-5(8,9)6(7,10)11/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKPUAUWMVBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299153 | |
Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151831-45-7 | |
Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151831-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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